molecular formula C6H3ClN2O B3359643 2-Chloro-4-hydroxynicotinonitrile CAS No. 869802-74-4

2-Chloro-4-hydroxynicotinonitrile

Cat. No.: B3359643
CAS No.: 869802-74-4
M. Wt: 154.55 g/mol
InChI Key: ZNNTUZCAVDQLMZ-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxynicotinonitrile is an organic compound with the molecular formula C6H3ClN2O. It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 2-position and a hydroxyl group at the 4-position on the pyridine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-hydroxynicotinonitrile typically involves the chlorination of 4-hydroxynicotinonitrile. One common method includes the reaction of 4-hydroxynicotinonitrile with phosphorus oxychloride (POCl3) under reflux conditions. The reaction mixture is then neutralized with a base such as sodium bicarbonate, followed by extraction with an organic solvent like ethyl acetate .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-hydroxynicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-4-hydroxynicotinonitrile, while oxidation of the hydroxyl group can produce 2-chloro-4-oxonicotinonitrile.

Scientific Research Applications

2-Chloro-4-hydroxynicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-hydroxynicotinonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxynicotinonitrile: Lacks the chlorine atom at the 2-position.

    2-Chloronicotinonitrile: Lacks the hydroxyl group at the 4-position.

    2,4-Dichloronicotinonitrile: Contains an additional chlorine atom at the 4-position.

Uniqueness

2-Chloro-4-hydroxynicotinonitrile is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridine ring. This combination of functional groups allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to similar compounds .

Properties

IUPAC Name

2-chloro-4-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-6-4(3-8)5(10)1-2-9-6/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNTUZCAVDQLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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